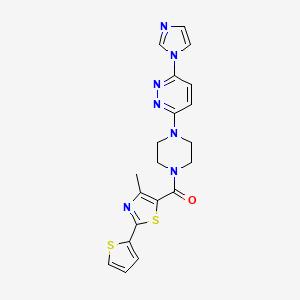![molecular formula C23H23N3O5 B2653182 Ethyl 4-[2-(2,3-dimethylanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate CAS No. 899992-24-6](/img/structure/B2653182.png)
Ethyl 4-[2-(2,3-dimethylanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Ethyl 4-[2-(2,3-dimethylanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate” appears to be a complex organic molecule. It contains several functional groups including an ethyl ester, an aniline (aromatic amine), and a pyridazine ring. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials chosen and the specific conditions used. Unfortunately, without more specific information, it’s difficult to provide a detailed synthesis analysis.Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, is quite complex. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. Attached to this ring is a phenyl group (a benzene ring), and an ethyl ester group. The compound also contains a 2,3-dimethylaniline group. The exact three-dimensional structure would depend on the specific arrangement of these groups in space, and could be determined using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
The compound contains several functional groups that could potentially react. For example, the aniline group could participate in reactions typical of amines, such as acid-base reactions or nucleophilic substitution reactions. The ester group could undergo hydrolysis or transesterification. The pyridazine ring could potentially participate in electrophilic aromatic substitution reactions, although these reactions would likely be less favorable than for a simple benzene ring due to the electron-withdrawing effect of the nitrogen atoms.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, its solubility would depend on the balance of polar and nonpolar groups in the molecule. Its melting and boiling points would depend on the strength of the intermolecular forces, which in turn would depend on factors such as the presence of hydrogen bonding or aromatic stacking interactions.Applications De Recherche Scientifique
Synthesis and Structural Studies
The synthesis of Ethyl 4-substituted 2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylates involves a one-step reaction showcasing the compound's versatility in forming heterocyclic compounds. This process highlights the compound's role in the development of novel chemical entities with potential applications in drug design and materials science (Balogh, Hermecz, Simon, & Pusztay, 2009).
Anticancer Research
Research has shown that analogs of Ethyl 4-[2-(2,3-dimethylanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate, such as ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)-6-phenyl-4H-chromene-3-carboxylate and its derivatives, exhibit significant cytotoxic activity against a wide range of hematologic and solid tumor cells. These compounds demonstrate the ability to selectively kill drug-resistant cancer cells over parent cells, indicating their potential as treatments for cancers with multiple drug resistance (Das et al., 2009).
Mechanistic Insights and Novel Reactions
The compound and its related structures have been utilized in studies exploring novel chemical reactions and mechanistic pathways. For example, the unexpected reaction of Ethyl 4-(Chloromethyl)pyrazolo-[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, involving ANRORC rearrangement, opens new avenues for synthesizing complex molecular structures, potentially leading to new therapeutic agents or materials (Ledenyova et al., 2018).
Antibacterial and Antioxidant Activities
Some derivatives have shown remarkable antioxidant activity, suggesting their utility in developing therapeutic agents aimed at oxidative stress-related diseases. Moreover, the antibacterial activities of certain compounds underscore their potential in addressing antibiotic resistance, a pressing concern in public health (Zaki et al., 2017).
Safety And Hazards
The safety and hazards associated with this compound would depend on its specific physical and chemical properties, as well as how it’s handled and used. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation.
Orientations Futures
The potential future directions for research involving this compound would depend on its intended use. If it’s being studied as a potential drug, future research could involve further testing of its biological activity, toxicity, and pharmacokinetics. If it’s being used as a building block in synthetic chemistry, future research could involve exploring new reactions or developing more efficient synthesis methods.
Propriétés
IUPAC Name |
ethyl 4-[2-(2,3-dimethylanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-4-30-23(29)22-19(13-21(28)26(25-22)17-10-6-5-7-11-17)31-14-20(27)24-18-12-8-9-15(2)16(18)3/h5-13H,4,14H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTQARPWJVIATH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=CC(=C2C)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[2-(2,3-dimethylanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(4-(Benzo[D]1,3-dioxolan-5-ylmethyl)piperazinyl)-N-benzo[D]1,3-dioxolen-5-ylethanamide](/img/structure/B2653101.png)
![N-(6-acetamidobenzo[d]thiazol-2-yl)-5-bromothiophene-2-carboxamide](/img/structure/B2653102.png)
![2-(4-(isopropylsulfonyl)phenyl)-N-(7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide](/img/structure/B2653104.png)
![4-(dimethylsulfamoyl)-N-[4-(4-methoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B2653105.png)



![2-(2-(4-bromophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2653113.png)

![6-[6-(2-amino-2-oxoethyl)sulfanyl-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]-N-[(4-methoxyphenyl)methyl]hexanamide](/img/structure/B2653115.png)
![6-(4-(2-fluorophenyl)piperazine-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2653119.png)
![6-methoxy-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)nicotinamide](/img/structure/B2653120.png)

![N-cyclopentyl-4-({3,5-dimethyl-4-[(4-methylpiperidin-1-yl)sulfonyl]-1H-pyrazol-1-yl}methyl)benzamide](/img/structure/B2653122.png)